N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;nitric acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethylenetetramine is synthesized through the reaction of ethylenediamine with ethylene oxide. The reaction typically occurs under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, triethylenetetramine is produced by treating 1,2-dichloroethane with ammonia under pressure at 180°C in an aqueous medium. This reaction generates hydrogen chloride, which forms a salt with the amine. The amine is then liberated by adding sodium hydroxide and can be recovered by rectification .
Chemical Reactions Analysis
Types of Reactions
Triethylenetetramine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include various amines, amides, and other nitrogen-containing compounds .
Scientific Research Applications
Triethylenetetramine has a wide range of scientific research applications, including:
Mechanism of Action
Triethylenetetramine exerts its effects primarily through its ability to chelate metal ions. It binds to metal ions like copper, forming stable complexes that can be excreted from the body. This mechanism is particularly useful in treating conditions like Wilson’s disease, where excess copper needs to be removed .
Comparison with Similar Compounds
Similar Compounds
Diethylenetriamine: Another ethylene amine with similar properties but a shorter chain length.
Tetraethylenepentamine: A longer-chain ethylene amine with additional amine groups.
Ethylenediamine: A simpler ethylene amine with only two amine groups.
Uniqueness
Triethylenetetramine is unique due to its specific chain length and the presence of multiple amine groups, which make it highly effective as a chelating agent and in various industrial applications .
Properties
CAS No. |
111452-33-6 |
---|---|
Molecular Formula |
C6H22N8O12 |
Molecular Weight |
398.29 g/mol |
IUPAC Name |
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;nitric acid |
InChI |
InChI=1S/C6H18N4.4HNO3/c7-1-3-9-5-6-10-4-2-8;4*2-1(3)4/h9-10H,1-8H2;4*(H,2,3,4) |
InChI Key |
ALBWZGPGDMTAGF-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCCNCCN)N.[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Origin of Product |
United States |
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